Cas no 2034309-39-0 (3-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide)
![3-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide structure](https://ja.kuujia.com/scimg/cas/2034309-39-0x500.png)
3-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide 化学的及び物理的性質
名前と識別子
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- 3-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide
- 3-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide
- 3-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide
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- インチ: 1S/C18H18N4O2/c1-22-12-15(11-21-22)17-8-13(6-7-19-17)10-20-18(23)14-4-3-5-16(9-14)24-2/h3-9,11-12H,10H2,1-2H3,(H,20,23)
- InChIKey: FBCPLSBAFRLMHL-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=CC(=C1)C(NCC1C=CN=C(C2C=NN(C)C=2)C=1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 420
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 69
3-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6561-5777-50mg |
3-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide |
2034309-39-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6561-5777-5μmol |
3-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide |
2034309-39-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6561-5777-20μmol |
3-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide |
2034309-39-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6561-5777-2mg |
3-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide |
2034309-39-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6561-5777-15mg |
3-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide |
2034309-39-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6561-5777-4mg |
3-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide |
2034309-39-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6561-5777-10mg |
3-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide |
2034309-39-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6561-5777-3mg |
3-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide |
2034309-39-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6561-5777-5mg |
3-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide |
2034309-39-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6561-5777-20mg |
3-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide |
2034309-39-0 | 20mg |
$99.0 | 2023-09-08 |
3-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide 関連文献
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
3-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamideに関する追加情報
Comprehensive Overview of 3-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide (CAS No. 2034309-39-0)
The compound 3-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide (CAS No. 2034309-39-0) has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This benzamide derivative incorporates a pyrazole-pyridine hybrid scaffold, which is increasingly recognized for its role in modulating biological targets. Researchers are particularly interested in its kinase inhibition properties, as it aligns with current trends in targeted cancer therapy and inflammatory disease research.
In recent years, the demand for small-molecule inhibitors has surged, driven by advancements in precision medicine. The 3-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide structure exhibits promising binding affinity to specific protein kinases, making it a candidate for drug development. Its methoxybenzamide moiety enhances solubility and metabolic stability, addressing common challenges in drug design. These attributes have led to its inclusion in high-throughput screening libraries for orphan diseases and autoimmune disorders.
The synthesis of CAS No. 2034309-39-0 involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. Its pyridyl-pyrazole core is synthesized via Pd-catalyzed cross-coupling, a technique widely discussed in green chemistry forums. This method reduces waste and improves yield, aligning with the pharmaceutical industry's focus on sustainable synthesis. Analytical characterization via NMR, HPLC, and mass spectrometry confirms its high purity, a critical factor for preclinical studies.
From a pharmacological perspective, this compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile has been optimized for oral bioavailability, a key consideration in drug discovery. Its logP value suggests balanced lipophilicity, enabling efficient cell membrane penetration without excessive off-target effects. These properties are frequently searched by professionals investigating structure-activity relationships (SAR) and lead optimization strategies.
Emerging applications of 3-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide extend to neurodegenerative research, where its ability to cross the blood-brain barrier (BBB) is under evaluation. This aligns with growing public interest in Alzheimer's disease and Parkinson's disease treatments. Additionally, its anti-fibrotic activity is being explored in liver fibrosis models, a hot topic in hepatology research.
In the context of intellectual property, patents covering CAS No. 2034309-39-0 highlight its utility in combination therapies, particularly with immune checkpoint inhibitors. This reflects the broader shift toward synergistic drug approaches in oncology. The compound's chemical stability under physiological conditions further supports its potential for formulation development, a subject of interest for pharmaceutical engineers.
For researchers seeking reference standards, 2034309-39-0 is available with detailed certificates of analysis (CoA), ensuring reproducibility in bioassays. Its inclusion in commercial screening panels underscores its relevance in high-content screening (HCS) platforms. Discussions in scientific forums often compare its efficacy to other heterocyclic amides, emphasizing its selectivity profile.
Future directions for 3-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide research may involve crystallography studies to elucidate its binding mode with target proteins. Such data could facilitate computer-aided drug design (CADD), a rapidly evolving field combining artificial intelligence and molecular modeling. These interdisciplinary approaches resonate with trends in digital chemistry and automated discovery pipelines.
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